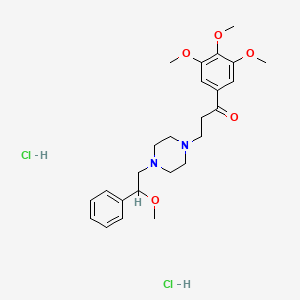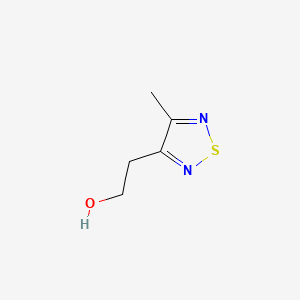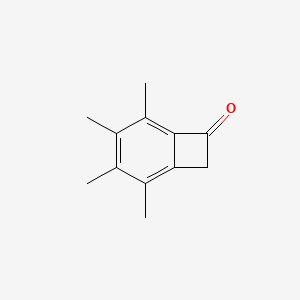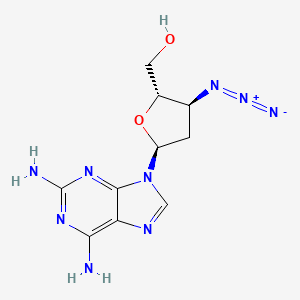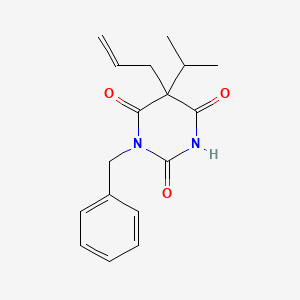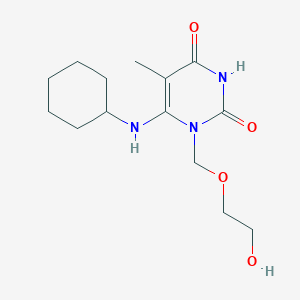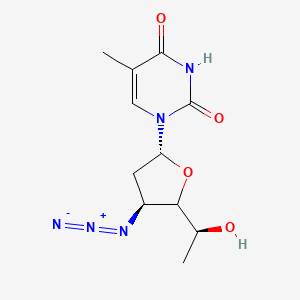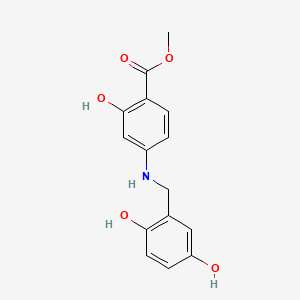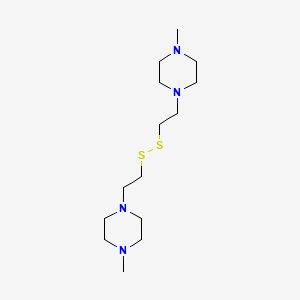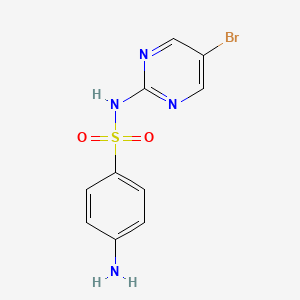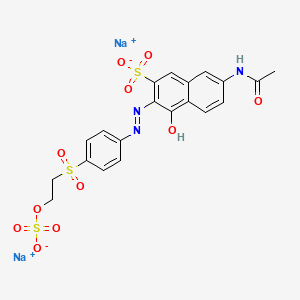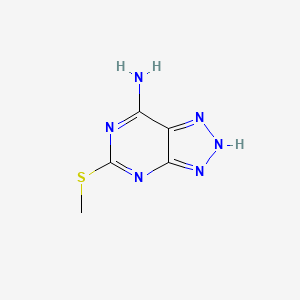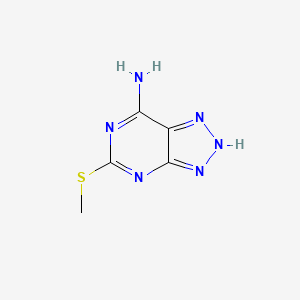![molecular formula C9H16N2 B12805106 5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole CAS No. 86273-33-8](/img/structure/B12805106.png)
5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole is a nitrogen-containing heterocyclic compound. This compound is part of the pyrroloimidazole family, which is known for its diverse biological activities and applications in medicinal chemistry. The structure of this compound includes a pyrrole ring fused with an imidazole ring, making it a unique scaffold for drug discovery and development.
Vorbereitungsmethoden
The synthesis of 5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole can be achieved through various synthetic routes. One common method involves the cyclization of pyrrole derivatives with imidazole precursors. For instance, the transition-metal-free strategy described by Trofimov involves three steps:
- Cross-coupling of the pyrrole ring with acyl (bromo)acetylenes in solid alumina at room temperature to create 2-(acylethynyl)pyrroles.
- Addition of propargylamine to the obtained acetylenes to provide the related N-propargylenaminones.
- Intramolecular cyclization catalyzed by cesium carbonate in dimethyl sulfoxide to form the final product .
Analyse Chemischer Reaktionen
5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the nitrogen atoms or the methyl groups, using reagents like alkyl halides or acyl chlorides.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while reduction can produce fully saturated compounds.
Wissenschaftliche Forschungsanwendungen
5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole has several applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: This compound is studied for its potential antimicrobial, antiviral, and anticancer properties.
Medicine: It is explored as a scaffold for drug development, particularly for targeting specific enzymes or receptors.
Industry: It can be used in the production of pharmaceuticals and agrochemicals.
Wirkmechanismus
The mechanism of action of 5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole involves its interaction with molecular targets such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit specific kinases involved in cancer cell proliferation or modulate neurotransmitter receptors in the brain.
Vergleich Mit ähnlichen Verbindungen
Similar compounds to 5,7,7-Trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole include other pyrroloimidazole derivatives and pyrrolopyrazine derivatives. These compounds share the pyrrole-imidazole or pyrrole-pyrazine scaffold but differ in their substitution patterns and biological activities. For instance:
Pyrrolopyrazine derivatives: Known for their antimicrobial and kinase inhibitory activities.
Pyrroloimidazole derivatives: Studied for their nootropic and adrenergic receptor agonist properties.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct biological activities and synthetic versatility.
Eigenschaften
CAS-Nummer |
86273-33-8 |
|---|---|
Molekularformel |
C9H16N2 |
Molekulargewicht |
152.24 g/mol |
IUPAC-Name |
5,7,7-trimethyl-2,3,5,6-tetrahydropyrrolo[1,2-a]imidazole |
InChI |
InChI=1S/C9H16N2/c1-7-6-9(2,3)8-10-4-5-11(7)8/h7H,4-6H2,1-3H3 |
InChI-Schlüssel |
HDRZUJTYEQAVHK-UHFFFAOYSA-N |
Kanonische SMILES |
CC1CC(C2=NCCN12)(C)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


